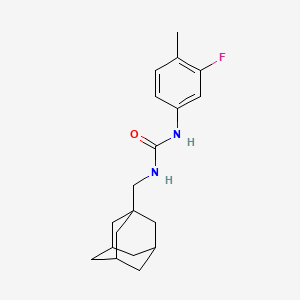![molecular formula C16H18ClF3N2O B4284349 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4284349.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea, also known as Linuron, is a selective herbicide that is widely used for weed control in agriculture. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low toxicity.
Wirkmechanismus
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea works by inhibiting photosynthesis in plants. It specifically targets the photosystem II complex, which is responsible for the production of oxygen during photosynthesis. By inhibiting this complex, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea prevents the plant from producing energy and eventually leads to its death.
Biochemical and physiological effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, it can have some negative effects on non-target organisms such as aquatic plants and animals. N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea can also persist in the environment for extended periods, which can lead to its accumulation in soil and water.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea is a useful tool for studying the mechanism of photosynthesis in plants. It is relatively inexpensive and can be used in a variety of experimental setups. However, its toxicity to non-target organisms can limit its use in certain experiments, and its persistence in the environment can make it difficult to control experimental conditions.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea. One potential application is in the development of new herbicides that are more effective and less harmful to the environment. Another area of research is in the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea as a tool for studying the mechanism of photosynthesis in plants. Additionally, there is potential for N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea to be used in the development of new materials with unique properties. Overall, there is still much to be learned about N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea and its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in agriculture to control weeds in crops such as cotton, soybeans, and potatoes. In addition to its use as a herbicide, N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]urea has also been studied for its potential applications in other areas such as medicine and material science.
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[2-(cyclohexen-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N2O/c17-13-7-6-12(16(18,19)20)10-14(13)22-15(23)21-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSODAJZOQFIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284344.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-ethylpropyl)urea](/img/structure/B4284382.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284387.png)